There are many different COX-2 inhibitors being studied, but "Cox-2-IN-1" is not a commonly used term in scientific research. It is possible that this is a specific compound being investigated by a particular research group, but without more information it is difficult to say for sure.
Here are some areas of scientific research on COX-2 inhibitors:
Cox-2-IN-1 is a selective inhibitor of the cyclooxygenase-2 enzyme, which plays a pivotal role in the inflammatory response by converting arachidonic acid into prostaglandins. These compounds are key mediators in pain and inflammation. Cox-2-IN-1 is designed to selectively inhibit the COX-2 isoform while sparing COX-1, which is involved in maintaining normal physiological functions. This selectivity is crucial for reducing side effects commonly associated with nonsteroidal anti-inflammatory drugs that inhibit both COX-1 and COX-2.
Cox-2-IN-1 functions by binding to the active site of the cyclooxygenase-2 enzyme, thereby preventing it from catalyzing the conversion of arachidonic acid to prostaglandin G2 (PGG2) and subsequently to prostaglandin H2 (PGH2). The mechanism involves:
The reaction can be summarized as follows:
Cox-2-IN-1 exhibits significant anti-inflammatory properties by selectively inhibiting COX-2 activity. This selectivity reduces inflammation and pain without disrupting the protective functions of COX-1, such as gastric mucosal protection and platelet aggregation. Studies have shown that Cox-2-IN-1 effectively reduces levels of inflammatory markers like prostaglandin E2 in various animal models of inflammation.
The synthesis of Cox-2-IN-1 typically involves several steps:
Recent advances have also explored in situ click chemistry methods for generating Cox-2 inhibitors, enhancing regioselectivity and efficiency in synthesis .
Cox-2-IN-1 has several applications, primarily in:
Interaction studies have demonstrated that Cox-2-IN-1 binds selectively to the active site of COX-2 without significantly affecting COX-1 activity. Molecular docking studies reveal that specific interactions between functional groups on Cox-2-IN-1 and residues within the COX-2 active site contribute to its selectivity . This unique binding profile allows for effective inhibition while minimizing adverse effects associated with non-selective inhibitors.
Cox-2-IN-1 is part of a broader class of selective cyclooxygenase inhibitors. Here are some similar compounds:
Cox-2-IN-1 stands out due to its enhanced selectivity and lower side effect profile compared to older non-steroidal anti-inflammatory drugs and other selective inhibitors like celecoxib. Its design focuses on optimizing binding interactions specifically within the COX-2 active site, leading to improved therapeutic outcomes in inflammatory conditions without compromising gastric safety.
The discovery of COX-2 as an inducible isoform in 1988 marked a paradigm shift in anti-inflammatory drug design. Early nonsteroidal anti-inflammatory drugs (NSAIDs) nonselectively inhibited both COX-1 and COX-2, leading to gastrointestinal complications. This spurred efforts to develop isoform-selective agents:
| Milestone Compound | Selectivity (COX-2/COX-1 IC₅₀ Ratio) | Key Structural Feature |
|---|---|---|
| Celecoxib (1999) | 30:1 | Diarylpyrazole with sulfonamide |
| Rofecoxib (1999) | 272:1 | Methylsulfonylphenyl group |
| Cox-2-IN-1 (2010s) | >500:1 | Pyrazoline core with trifluoromethyl |
Cox-2-IN-1 emerged from structural optimization studies aiming to enhance binding to the COX-2 hydrophobic pocket while avoiding interactions with COX-1's smaller Val523 residue. Molecular docking reveals its 7-chloroindol-3-yl group occupies the secondary pocket unique to COX-2, enabling submicromolar potency.
Cox-2-IN-1 belongs to the 3,5-diaryl-2-pyrazoline class, characterized by:
Comparative analysis of pyrazoline-based COX-2 inhibitors:
| Compound | COX-2 IC₅₀ (μM) | COX-1/COX-2 Selectivity | Key Modification |
|---|---|---|---|
| Celecoxib | 0.78 | 9.51 | Diarylpyrazole |
| PYZ37 | 0.20 | 10.73 | Pyrazolone with acetyl group |
| Cox-2-IN-1 | 0.24 | >500 | Chloroindole-trifluoromethyl hybrid |
X-ray crystallography confirms that the planar pyrazoline scaffold in Cox-2-IN-1 aligns with COX-2's catalytic domain, while its bulky substituents prevent entry into COX-1's narrower channel. Ultrasonic synthesis methods have improved yields of such derivatives to >80% in recent protocols.
Cox-2-IN-1, systematically known as 4-[3-(7-chloro-1H-indol-3-yl)-5-(trifluoromethyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide, represents a selective cyclooxygenase-2 inhibitor with the molecular formula C18H14ClF3N4O2S [1]. The compound possesses a molecular weight of 442.8 grams per mole and is assigned the Chemical Abstracts Service number 787623-48-7 [1]. The International Union of Pure and Applied Chemistry name reflects the complex heterocyclic structure incorporating an indole ring system fused with a pyrazoline moiety and a benzenesulfonamide substituent [1].
The stereochemical analysis reveals that Cox-2-IN-1 contains one undefined atom stereocenter, indicating the presence of a chiral center that contributes to the compound's three-dimensional configuration [1]. The molecular architecture features a 7-chloro-1H-indol-3-yl group connected to a 3,4-dihydro-1H-pyrazol ring bearing a trifluoromethyl substituent at the 5-position [1]. This pyrazoline ring system is further linked to a 4-sulfamoylphenyl group, creating the characteristic diarylheterocyclic framework typical of selective cyclooxygenase-2 inhibitors [38].
The structural complexity of Cox-2-IN-1 is quantified with a complexity value of 749, reflecting the intricate arrangement of multiple ring systems and functional groups [1]. The compound's canonical Simplified Molecular Input Line Entry System representation is C1C(N(N=C1C(F)(F)F)C2=CC=C(C=C2)S(=O)(=O)N)C3=CNC4=C3C=CC=C4Cl, which encodes the complete connectivity pattern [1]. The International Chemical Identifier Key NDGPUMDPTVGJCG-UHFFFAOYSA-N provides a unique identifier for database searches and chemical informatics applications [1].
The spectroscopic characterization of Cox-2-IN-1 has been established through comprehensive analytical techniques, although detailed spectral data remains limited in the literature [25]. Nuclear Magnetic Resonance spectroscopy represents the primary tool for structural elucidation of cyclooxygenase inhibitors, providing crucial information about the molecular framework and connectivity patterns [7] [8].
Proton Nuclear Magnetic Resonance spectroscopy of related cyclooxygenase-2 inhibitors typically reveals characteristic chemical shifts corresponding to aromatic protons in the 7.0-8.0 parts per million range [8] [32]. The indole NH proton commonly appears as a broad singlet around 10-12 parts per million, while the trifluoromethyl group manifests as a distinct signal due to fluorine-carbon coupling [22]. The sulfonamide protons generally exhibit D2O exchangeable signals around 7.0-7.5 parts per million [32].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the trifluoromethyl carbon typically resonating around 120-125 parts per million due to the strong electron-withdrawing effect of fluorine atoms [31] [33]. Aromatic carbons appear in the 120-140 parts per million region, while the carbonyl carbons of related structures resonate between 170-185 parts per million [9] [33]. The quaternary carbon bearing the trifluoromethyl group exhibits characteristic coupling patterns with fluorine nuclei [22].
Infrared spectroscopy of Cox-2-IN-1 and structurally related compounds reveals diagnostic absorption bands [32]. The sulfonamide group displays characteristic stretching frequencies around 1340 and 1170 reciprocal centimeters corresponding to asymmetric and symmetric sulfur-oxygen stretches [32]. Primary sulfonamide NH stretching vibrations typically appear around 3400-3300 reciprocal centimeters [32]. The indole NH stretch contributes to broad absorption in the 3200-3000 reciprocal centimeters region [25].
Mass spectrometry analysis of Cox-2-IN-1 yields a molecular ion peak at mass-to-charge ratio 442.8, corresponding to the protonated molecular ion [1]. The exact mass has been determined as 442.0478091 Daltons using high-resolution mass spectrometry [1]. Fragmentation patterns in tandem mass spectrometry provide structural confirmation through characteristic loss patterns including trifluoromethyl, sulfonamide, and indole fragments [11]. The monoisotopic mass of 442.0478091 Daltons reflects the most abundant isotopic composition [1].
The thermodynamic properties of Cox-2-IN-1 are fundamental to understanding its physicochemical behavior and potential pharmaceutical applications [13]. The compound demonstrates limited aqueous solubility, requiring organic solvents such as dimethyl sulfoxide for complete dissolution [14]. This solubility profile is characteristic of lipophilic cyclooxygenase-2 inhibitors bearing multiple aromatic ring systems and halogen substituents [13].
The calculated logarithm of the octanol-water partition coefficient (XLogP3-AA) for Cox-2-IN-1 is 3.8, indicating moderate lipophilicity [1]. This value places the compound within the optimal range for membrane permeability while maintaining sufficient aqueous compatibility for biological activity [23]. The partition coefficient reflects the balance between hydrophobic aromatic systems and polar functional groups including the sulfonamide moiety [13] [23]. Related cyclooxygenase inhibitors with similar structural features typically exhibit partition coefficients in the range of 2.5-4.5 [16] [23].
The topological polar surface area of Cox-2-IN-1 measures 99.9 square Angstroms, approaching the upper limit for optimal oral bioavailability [1]. This parameter encompasses contributions from the sulfonamide oxygen atoms, indole nitrogen, pyrazoline nitrogens, and fluorine atoms [1]. The hydrogen bonding profile includes two donor sites and eight acceptor sites, reflecting the compound's capacity for intermolecular interactions [1]. The hydrogen bond donor count corresponds to the sulfonamide NH2 group and indole NH, while acceptors include oxygen atoms from the sulfonamide group and nitrogen atoms within the heterocyclic systems [1].
Molecular flexibility is indicated by three rotatable bonds, primarily involving the connections between the indole, pyrazoline, and benzene ring systems [1]. This limited conformational freedom contributes to the compound's binding selectivity and may influence its stability profile [20] [21]. The heavy atom count of 29 reflects the molecular complexity and contributes to the overall pharmacokinetic properties [1].
Stability considerations for Cox-2-IN-1 include storage recommendations at temperatures below -20 degrees Celsius to maintain chemical integrity [14]. The compound exhibits stability in organic solvents for extended periods when stored under appropriate conditions [14]. Thermal stability analysis using differential scanning calorimetry would provide quantitative data on decomposition temperatures and phase transitions, although specific values for Cox-2-IN-1 have not been reported in the literature [17]. The presence of the trifluoromethyl group generally enhances chemical stability through strong carbon-fluorine bonds, while the indole system may be susceptible to oxidative degradation under harsh conditions [14].
Table 1. Molecular Identity and Structural Properties of Cox-2-IN-1
| Property | Value |
|---|---|
| IUPAC Name | 4-[3-(7-chloro-1H-indol-3-yl)-5-(trifluoromethyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide |
| CAS Number | 787623-48-7 |
| Molecular Formula | C18H14ClF3N4O2S |
| Molecular Weight | 442.8 g/mol |
| ChEMBL ID | CHEMBL261429 |
| PubChem CID | 44451247 |
| InChI Key | NDGPUMDPTVGJCG-UHFFFAOYSA-N |
Table 2. Physicochemical Properties of Cox-2-IN-1
| Property | Value | Reference |
|---|---|---|
| Exact Mass | 442.0478091 Da | PubChem 2.2 |
| XLogP3-AA (Calculated LogP) | 3.8 | XLogP3 3.0 |
| Hydrogen Bond Donor Count | 2 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 8 | Cactvs 3.4.8.18 |
| Rotatable Bond Count | 3 | Cactvs 3.4.8.18 |
| Topological Polar Surface Area | 99.9 Ų | Cactvs 3.4.8.18 |
| Heavy Atom Count | 29 | PubChem |
| Complexity | 749 | Cactvs 3.4.8.18 |
| Solubility | Soluble in DMSO | GlpBio |
Table 3. Biological Activity Profile of Cox-2-IN-1
| Target | IC50 Value | Reference |
|---|---|---|
| Cyclooxygenase-2 | 3.9 μM | Reddy et al., 2008 |
| Cyclooxygenase-1 | >100 μM | Reddy et al., 2008 |
| Selectivity Index | >25.6 | Calculated |
The synthesis of Cox-2-IN-1 and related pyrazoline derivatives follows established multi-step synthetic pathways that have been optimized for pharmaceutical applications. The primary synthetic approach involves the construction of the pyrazoline ring system through cyclization reactions employing hydrazine derivatives and appropriate carbonyl precursors [5] [6].
Primary Synthetic Route
The synthetic pathway for Cox-2-IN-1 begins with the preparation of key intermediates through established organic transformations. The initial step involves the formation of substituted chalcone intermediates through aldol condensation reactions between appropriately substituted aromatic aldehydes and ketones. Specifically, 7-chloroindole-3-carbaldehyde serves as the aldehyde component, while 4-trifluoromethyl acetophenone derivatives provide the ketone functionality.
The chalcone formation typically proceeds under basic conditions using sodium hydroxide or potassium hydroxide in ethanol at elevated temperatures ranging from 60-80°C [6] [7]. Reaction times generally extend from 4-12 hours, with yields optimized through careful control of temperature, base concentration, and reaction atmosphere [6].
Pyrazoline Ring Formation
The critical cyclization step involves the reaction of the chalcone intermediate with 4-sulfamylphenylhydrazine under acidic conditions. This transformation proceeds through nucleophilic attack of the hydrazine nitrogen on the α,β-unsaturated carbonyl system, followed by intramolecular cyclization to form the five-membered pyrazoline ring [6] [7].
Optimization studies have demonstrated that acetic acid serves as an effective reaction medium, providing both the necessary acidic environment and solvent properties for efficient cyclization [6]. Reaction temperatures of 80-100°C with reaction times of 6-24 hours typically yield the desired pyrazoline products in moderate to good yields ranging from 45-75% [6].
Reaction Optimization Parameters
Systematic optimization of reaction conditions has identified several critical parameters for maximizing yield and purity of Cox-2-IN-1 [6] [7]. Temperature control proves essential, as temperatures below 70°C result in incomplete cyclization, while temperatures exceeding 120°C lead to decomposition of sensitive functional groups, particularly the trifluoromethyl substituent [6].
Solvent selection significantly influences both reaction rate and product selectivity. Protic solvents such as ethanol and methanol facilitate the initial chalcone formation, while acetic acid provides optimal conditions for the cyclization step [6] [7]. The use of mixed solvent systems, particularly ethanol-acetic acid mixtures, has been shown to improve overall reaction efficiency [7].
Chalcone Intermediate Purification
The isolation and purification of chalcone intermediates requires careful attention to their inherent instability and propensity for side reactions [6]. Crystallization from ethanol-water mixtures typically provides the most effective purification method, yielding products with purities exceeding 95% as determined by high-performance liquid chromatography analysis [8] [9].
Column chromatography using silica gel with gradient elution systems represents an alternative purification approach for cases where crystallization proves ineffective [6]. Mobile phase compositions typically employ hexane-ethyl acetate gradients starting from 9:1 ratios and progressing to 7:3 ratios over the course of the separation [6].
Pyrazoline Product Isolation
The final pyrazoline products require specialized purification techniques due to their amphoteric nature and potential for isomerization [6] [7]. Recrystallization from dimethyl sulfoxide-water mixtures has proven most effective for Cox-2-IN-1, providing material with purity levels suitable for biological evaluation.
Alternative purification strategies include preparative high-performance liquid chromatography using reversed-phase columns with acetonitrile-water mobile phases [10]. This approach proves particularly valuable for compounds that resist conventional crystallization methods or require resolution of stereoisomers.
Chiral Resolution Techniques
Cox-2-IN-1 and related pyrazoline derivatives exist as optically active compounds due to the presence of a stereogenic center at the 5-position of the pyrazoline ring. Chiral resolution has been accomplished using preparative high-performance liquid chromatography with chiral stationary phases, specifically Chiralpak columns with hexane-isopropanol mobile phase systems.
The resolution process typically requires multiple injections and careful optimization of mobile phase composition to achieve baseline separation of enantiomers. Individual enantiomers can be obtained with enantiomeric excesses exceeding 99% using this methodology.
High-Performance Liquid Chromatography Analysis
High-performance liquid chromatography represents the primary analytical method for purity assessment and quantitative analysis of Cox-2-IN-1 [8] [9]. Optimized chromatographic conditions employ reversed-phase columns, specifically C18 stationary phases with particle sizes of 5 micrometers [8].
Mobile phase systems typically utilize acetonitrile-water gradients with phosphoric acid or trifluoroacetic acid as pH modifiers to achieve optimal peak shape and resolution [8] [9]. Flow rates of 1.0 milliliters per minute with injection volumes of 10-20 microliters provide adequate sensitivity for pharmaceutical analysis [8].
Detection wavelengths are selected based on the ultraviolet absorption characteristics of the compound, with wavelengths between 254-280 nanometers providing optimal sensitivity [8]. Quantitative analysis employs external standard calibration curves constructed over concentration ranges of 1-100 micrograms per milliliter [8].
Ultra-Performance Liquid Chromatography Methods
Ultra-performance liquid chromatography provides enhanced resolution and reduced analysis times compared to conventional high-performance liquid chromatography [8]. Sub-2-micrometer particle columns enable rapid separations with analysis times typically under 10 minutes [8].
Mobile phase systems employ similar acetonitrile-water gradients but with reduced flow rates of 0.3-0.5 milliliters per minute to accommodate the higher backpressures generated by small particle columns [8]. The enhanced separation efficiency enables improved detection of impurities and degradation products [8].
X-ray Crystallographic Structure Determination
X-ray crystallography provides definitive structural confirmation for Cox-2-IN-1 and related compounds when suitable single crystals can be obtained [11] [12]. Crystal growth typically requires systematic screening of crystallization conditions including solvent selection, temperature control, and evaporation rate optimization [12].
Successful crystallization has been achieved from dimethyl sulfoxide-water systems with slow evaporation at ambient temperature [12]. The resulting crystals diffract to resolutions typically ranging from 2.4-3.0 Ångströms, providing sufficient data quality for complete structure determination [11] [12].
Data collection employs synchrotron radiation sources or high-intensity laboratory X-ray generators with CCD or CMOS detectors [11]. Structure solution utilizes direct methods or molecular replacement techniques, with refinement proceeding through least-squares optimization [11] [12].
Advanced Spectroscopic Characterization
Nuclear magnetic resonance spectroscopy provides essential structural information for Cox-2-IN-1 characterization. Both proton and carbon-13 nuclear magnetic resonance spectra are routinely acquired in deuterated dimethyl sulfoxide solvent.
Proton nuclear magnetic resonance spectra typically exhibit characteristic signals for the indole aromatic protons, the pyrazoline methylene protons, and the sulfonamide protons. Carbon-13 spectra provide information on the quaternary carbons, particularly the trifluoromethyl-bearing carbon.
Mass spectrometry confirmation employs electrospray ionization or atmospheric pressure chemical ionization techniques to generate molecular ion peaks. High-resolution mass spectrometry provides exact mass determination for elemental composition confirmation.
Thermal Analysis Methods
Differential scanning calorimetry analysis provides important information on the thermal properties and polymorphic behavior of Cox-2-IN-1 [8]. Thermal transitions, including melting points and decomposition temperatures, are determined using heating rates of 10°C per minute over temperature ranges from ambient to 300°C [8].
Thermogravimetric analysis complements differential scanning calorimetry by providing quantitative information on thermal decomposition pathways and residual solvent content [8]. These thermal analysis methods prove essential for establishing storage conditions and formulation stability [8].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₈H₁₄ClF₃N₄O₂S | [1] [2] |
| Molecular Weight (g/mol) | 442.84 | [1] [2] |
| CAS Registry Number | 787623-48-7 | [1] [2] |
| Density (g/cm³) | 1.6 ± 0.1 | [2] |
| Boiling Point (°C) | 610.8 ± 65.0 at 760 mmHg | [2] |
| Flash Point (°C) | 323.2 ± 34.3 | [2] |
| LogP | 3.17 | [2] |
| Hydrogen Bond Donors | 2 | [13] |
| Hydrogen Bond Acceptors | 8 | [13] |
| Heavy Atom Count | 29 | [13] |
| Assay Type | IC₅₀ Value | Comparison Standard | Reference |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) Inhibition | 3.9 μM | Celecoxib (0.28 μM) | [2] |
| Cyclooxygenase-1 (COX-1) Inhibition | >100 μM | Celecoxib (50 μM) | [2] |
| Selectivity Index (COX-1/COX-2) | >25.6 | Celecoxib (178.57) | [2] |
| Anti-inflammatory Activity | Moderate | Celecoxib | |
| Lipoxygenase (LOX) Inhibition | Moderate to Good | Celecoxib |
| Analytical Method | Primary Application | Typical Parameters | Reference |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification | Mobile phase: ACN/water, Flow rate: 1.0 mL/min | [8] [9] |
| Ultra-Performance Liquid Chromatography (UPLC) | Rapid separation and analysis | Mobile phase: ACN/water, Flow rate: 0.3 mL/min | [8] |
| UV Spectroscopy | Concentration determination | Wavelength range: 200-400 nm | [8] |
| Mass Spectrometry (MS) | Molecular weight confirmation | ESI-MS, APCI-MS modes | |
| Nuclear Magnetic Resonance (NMR) | Structure elucidation | ¹H NMR, ¹³C NMR in DMSO-d₆ | |
| X-ray Crystallography | Three-dimensional structure | Resolution: 2.4-3.0 Å typical | [11] [12] |
| Elemental Analysis | Elemental composition | CHN analysis | |
| Differential Scanning Calorimetry (DSC) | Thermal properties | Temperature range: 25-300°C | [8] |